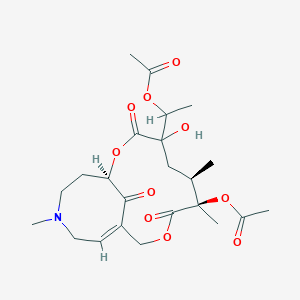![molecular formula C15H24O B579403 (1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol CAS No. 17806-54-1](/img/structure/B579403.png)
(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol, also known as patchouli alcohol, is a sesquiterpene alcohol found predominantly in the essential oil of the patchouli plant (Pogostemon cablin). This compound is known for its distinctive earthy aroma and is widely used in the fragrance industry. Beyond its olfactory appeal, patchoulenol exhibits various biological activities, making it a subject of interest in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of patchoulenol involves several key steps. One notable method is the asymmetric total synthesis, which includes a highly diastereo- and enantioselective formal organocatalytic [4 + 2] cycloaddition reaction, a radical denitration reaction, and an oxidative carboxylation reaction . The retrosynthetic analysis traces back to a carboxylic acid group and further to a furan ring, incorporating a nitro group into the framework .
Industrial Production Methods: Industrial production of patchoulenol typically involves the extraction of essential oil from the patchouli plant, followed by purification processes to isolate the compound. The essential oil is obtained through steam distillation of the dried leaves of Pogostemon cablin .
Analyse Chemischer Reaktionen
Types of Reactions: (1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form patchoulone and other oxidized derivatives.
Reduction: Reduction reactions can convert patchoulenol to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the patchoulenol molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include patchoulone, norpatchoulenol, and other derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor and anti-diabetic activities.
Industry: Utilized in the fragrance industry for its distinctive scent and in the cosmetic industry for its skin-beneficial properties
Wirkmechanismus
(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Vergleich Mit ähnlichen Verbindungen
(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol is unique among sesquiterpene alcohols due to its specific structure and biological activities. Similar compounds include:
Norpatchoulenol: A closely related sesquiterpene with similar biological activities.
Seychellene: Another sesquiterpene found in patchouli oil with distinct structural features
This compound stands out for its combination of fragrance and therapeutic properties, making it a valuable compound in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
17806-54-1 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.356 |
InChI |
InChI=1S/C15H24O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h5,11-12,16H,6-9H2,1-4H3/t11-,12+,14+,15?/m1/s1 |
InChI-Schlüssel |
RBPMMFMYABMTEJ-JNZNFYPTSA-N |
SMILES |
CC1=CCC2(C(C3CCC2(C1C3)C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


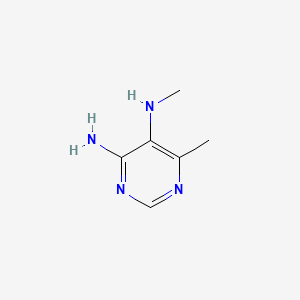
![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI)](/img/new.no-structure.jpg)
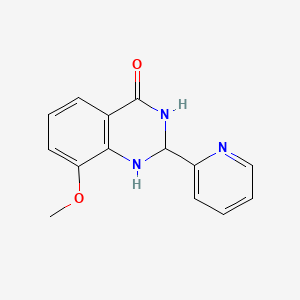
![2,5-Bis(benzo[d]thiazol-2-yl)thiophene](/img/structure/B579327.png)
![Silane, [(3-methoxyestra-1,3,5(10)-trien-16alpha,17beta-ylene)dioxy]bis[trimethyl-](/img/structure/B579328.png)
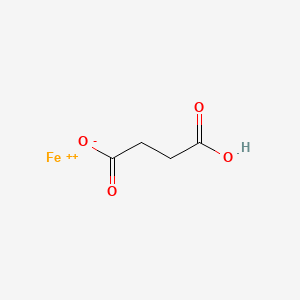
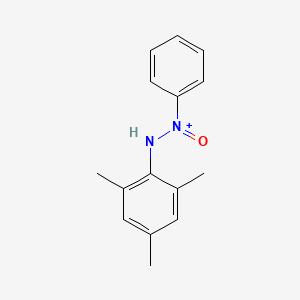
![(3S,10R,13S,14S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579332.png)

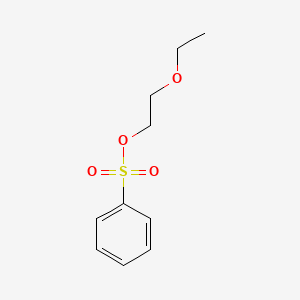
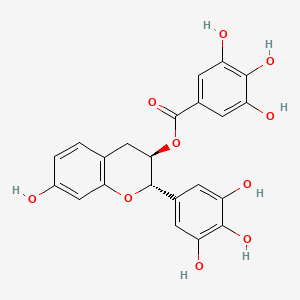
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B579338.png)
